REACTION_CXSMILES
|
[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.[ClH:17]>C(O)C>[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[ClH:17].[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:5.6|
|
Name
|
|
Quantity
|
583 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
330 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three liter three-necked flask equipped with an addition funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCCCCCCCCCC)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.[ClH:17]>C(O)C>[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[ClH:17].[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:5.6|
|
Name
|
|
Quantity
|
583 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
330 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three liter three-necked flask equipped with an addition funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCCCCCCCCCC)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.[ClH:17]>C(O)C>[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[ClH:17].[CH2:1]([N:13]([CH3:15])[CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:5.6|
|
Name
|
|
Quantity
|
583 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
330 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three liter three-necked flask equipped with an addition funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCCCCCCCCCC)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |